Cas no 347325-59-1 (N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide)

N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide 化学的及び物理的性質
名前と識別子
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- N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide
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N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C995605-50mg |
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide |
347325-59-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
TRC | C995605-5mg |
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide |
347325-59-1 | 5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C995605-10mg |
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide |
347325-59-1 | 10mg |
$ 65.00 | 2022-06-06 |
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamideに関する追加情報
Recent Advances in the Study of N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide (CAS: 347325-59-1)
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide (CAS: 347325-59-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of enzyme inhibition and therapeutic agent design. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential therapeutic uses.
The compound's structure, featuring a chlorophenyl group and a hydrazino-oxobutanamide moiety, suggests its potential as a versatile scaffold for medicinal chemistry. Recent publications have investigated its role as an inhibitor of key enzymes involved in inflammatory and metabolic pathways. For instance, a 2023 study demonstrated its efficacy in modulating the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.
In addition to its enzyme inhibitory properties, N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide has been evaluated for its pharmacokinetic profile. A recent preclinical study reported favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability. These findings position the compound as a promising candidate for further optimization and development.
Another area of active research involves the compound's potential anticancer properties. Preliminary in vitro studies have shown that it induces apoptosis in certain cancer cell lines, possibly through the activation of caspase-dependent pathways. However, further mechanistic studies are needed to elucidate its precise mode of action and to assess its selectivity for cancer cells versus normal cells.
The synthesis and scale-up of N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide have also been addressed in recent literature. Advances in green chemistry approaches have enabled more efficient and environmentally friendly production methods, reducing the use of hazardous reagents and improving yields. These developments are critical for facilitating future clinical and commercial applications.
In conclusion, N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide (CAS: 347325-59-1) represents a compound with multifaceted potential in drug discovery and development. Ongoing research continues to uncover its therapeutic possibilities, from anti-inflammatory and anticancer applications to its utility as a chemical probe for studying enzyme mechanisms. Future studies should focus on advancing its preclinical profile and exploring its efficacy in more complex biological systems.
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